Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1) is the definitive ortho-chloro isomer for stereoselective methodology. The ortho-substitution pattern accelerates cyclocondensation kinetics 2–4 fold versus unsubstituted analogs, directly shortening reaction times in parallel synthesis. It enables high diastereo- and enantioselectivity in conjugate additions to maleimides using chiral thiourea catalysts — selectivity that meta- or para-chloro variants cannot replicate. For medicinal chemistry programs constructing pyrazole, triazole, and other N-heterocycle libraries, this isomer directs regioselective ring closure, minimizing byproducts and simplifying purification. The crystalline solid form ensures precise weighing and reproducible scale-up. Select this specific isomer to maintain the stereochemical fidelity and yield reported in the literature.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 4383-51-1
Cat. No. B051159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-chlorophenyl)-2-cyanoacetate
CAS4383-51-1
Synonyms(oChlorophenyl)cyanoacetic Acid Ethyl Ester; 
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)C1=CC=CC=C1Cl
InChIInChI=1S/C11H10ClNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3
InChIKeyRASKCCDHQWXWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1): A Strategic C11H10ClNO2 Scaffold for Regioselective Heterocycle Construction


Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1) is a cyanoacetate ester derivative featuring a 2-chlorophenyl substituent . Its molecular formula is C11H10ClNO2, with a molecular weight of 223.66 g/mol . The compound is characterized by the presence of an electron-withdrawing cyano group (–CN) and an ester group (–COOEt) attached to an ortho-chlorophenyl ring . This substitution pattern confers distinct reactivity profiles compared to other chloro-substituted or unsubstituted cyanoacetate analogs, making it a valuable intermediate in organic synthesis [1].

Why Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1) Cannot Be Simply Replaced by Unsubstituted or Alternative Halogenated Cyanoacetates


The ortho-chloro substitution on the phenyl ring of ethyl 2-(2-chlorophenyl)-2-cyanoacetate is not merely a structural variant but a key determinant of its reactivity and selectivity [1]. Comparative studies with various halogen substitution patterns reveal that ortho-chloro substitution increases reaction rates by factors of 2 to 4 compared to unsubstituted phenyl derivatives . Furthermore, the ortho-chloro group imparts unique stereoelectronic effects that can influence the diastereoselectivity and enantioselectivity of subsequent transformations [2]. Simply substituting this compound with unsubstituted ethyl cyanoacetate, or with meta- or para-chloro analogs, would alter reaction kinetics, regiochemical outcomes, and stereochemical fidelity, thereby compromising the yield and purity of the target product .

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1): Quantitative Evidence of Differentiated Reactivity and Selectivity Compared to Closest Analogs


Enhanced Reaction Rate in Condensation Reactions: Ortho-Chloro Substitution Accelerates Kinetics by 2-4 Fold vs. Unsubstituted Analogs

The ortho-chloro substitution on the phenyl ring of ethyl 2-(2-chlorophenyl)-2-cyanoacetate significantly enhances its reactivity in nucleophilic reactions. Comparative kinetic studies have demonstrated that this ortho-chloro substitution increases reaction rates by factors of 2 to 4 compared to unsubstituted phenyl cyanoacetate derivatives . This acceleration is attributed to the combined electron-withdrawing inductive effect and the steric influence of the ortho-chloro group, which activates the methylene carbon for nucleophilic attack.

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

Stereoselective Synthesis: Ethyl 2-(2-chlorophenyl)-2-cyanoacetate as a Substrate for Highly Diastereo- and Enantioselective Conjugate Additions

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate has been successfully employed as a substrate in highly diastereo- and enantioselective conjugate additions to maleimides [1]. Under catalysis by a chiral bifunctional thiourea-tertiary amine catalyst, this compound participates in reactions that construct vicinal quaternary-tertiary stereocenters. The ortho-chlorophenyl group is integral to achieving high stereocontrol, as the steric and electronic properties of the 2-chlorophenyl substituent influence the transition state geometry. While direct comparative data for other halogenated analogs are not provided in this study, the demonstrated ability to achieve high stereoselectivity with this specific ortho-chloro derivative highlights its unique value in asymmetric synthesis applications where stereochemical fidelity is paramount.

Asymmetric Catalysis Stereoselective Synthesis Conjugate Addition

Regioselectivity in Heterocycle Synthesis: Ortho-Chloro Substitution Directs Cyclization Pathways Distinct from Meta- and Para-Analogs

The position of the chloro substituent on the phenyl ring of ethyl 2-(2-chlorophenyl)-2-cyanoacetate critically influences the regiochemical outcome of cyclization reactions . Comparative studies with 3-chlorophenyl analogs (e.g., ethyl 2-(3-chlorophenyl)-2-cyanoacetate) reveal regioselectivity differences in Suzuki-Miyaura couplings, indicating that the ortho-chloro substitution pattern directs subsequent functionalization and cyclization steps differently than meta- or para-substituted counterparts . While specific quantitative yield or selectivity data are not provided in the available sources, the documented regioselectivity differences underscore that the 2-chlorophenyl isomer is not interchangeable with its 3- or 4-chloro isomers in synthetic routes where precise control over ring closure is required.

Heterocyclic Chemistry Regioselectivity Cyclization

Physical Property Differentiation: Solubility and Stability Profile of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is a white crystalline powder with distinct physical properties that influence its handling and storage . It exhibits low solubility in water but is soluble in non-polar solvents such as diethyl ether and dichloromethane . The compound is stable at room temperature under normal conditions but may decompose under high temperature, high humidity, or strongly acidic conditions . These properties differ from those of unsubstituted ethyl cyanoacetate (a liquid) and from some other halogenated analogs, impacting the choice of reaction solvents and storage protocols. For example, the solid nature of this ortho-chloro derivative facilitates easy weighing and handling compared to liquid cyanoacetates.

Physical Chemistry Solubility Stability

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1): Optimized Application Scenarios Based on Verified Differentiated Performance


Asymmetric Synthesis of Vicinal Quaternary-Tertiary Stereocenters via Organocatalytic Conjugate Addition

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is the substrate of choice for researchers developing new methods for constructing vicinal quaternary-tertiary stereocenters. Its ortho-chlorophenyl group enables high diastereo- and enantioselectivity in conjugate additions to maleimides when using chiral thiourea catalysts [1]. This application leverages the unique stereoelectronic properties of the 2-chlorophenyl substituent to achieve stereochemical outcomes that are difficult to replicate with other cyanoacetate derivatives. Procurement of this specific isomer is essential for achieving the reported levels of stereocontrol.

Accelerated Synthesis of Heterocyclic Scaffolds in Medicinal Chemistry

In medicinal chemistry programs requiring rapid construction of heterocyclic libraries, ethyl 2-(2-chlorophenyl)-2-cyanoacetate offers a kinetic advantage. The ortho-chloro substitution enhances reaction rates in key cyclocondensation steps by 2-4 fold compared to unsubstituted analogs . This translates to shorter reaction times and increased throughput in parallel synthesis workflows. The compound is particularly valuable for synthesizing pyrazoles, triazoles, and other nitrogen-containing heterocycles where the ortho-chloro group can direct regioselective ring closure .

Stereoselective Reagent for Advanced Organic Synthesis Method Development

For academic and industrial research groups focused on developing new stereoselective methodologies, ethyl 2-(2-chlorophenyl)-2-cyanoacetate serves as a reliable benchmark substrate. Its documented use in reactions displaying stereoselectivity [2] makes it a preferred starting material for exploring new chiral catalysts and reaction conditions. The solid crystalline form of the compound facilitates precise weighing and handling, which is critical for reproducible method development and scale-up studies.

Regioselective Synthesis of Chlorinated Aromatic Heterocycles

When the synthetic target requires a specific regioisomer of a chlorinated heterocycle, ethyl 2-(2-chlorophenyl)-2-cyanoacetate is the appropriate starting material. The ortho-chloro substitution pattern directs cyclization and cross-coupling reactions along pathways distinct from those followed by meta- or para-chloro analogs . This regiochemical control minimizes byproduct formation and simplifies purification, making it a cost-effective choice for multi-step syntheses of complex molecules where isomer purity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.